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Compound of Interest

Methyl 4-
Compound Name:
oxocyclohexanecarboxylate

Cat. No.: B120234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-oxocyclohexanecarboxylate (CAS No. 6297-22-9), a key intermediate in pharmaceutical
synthesis. The information presented herein is intended to support researchers and scientists
in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

o |[UPAC Name: methyl 4-oxocyclohexane-1-carboxylate[1]
e Molecular Formula: CsH1203[1]

e Molecular Weight: 156.18 g/mol [1]

e Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 4-
oxocyclohexanecarboxylate.

'H NMR Spectroscopy
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While a definitive, fully assigned spectrum for Methyl 4-oxocyclohexanecarboxylate is not

readily available in public databases, the expected chemical shifts and multiplicities can be

predicted based on the structure and data from analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data (CDClIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.70 S 3H -OCHs
~2.60-2.40 m 1H H-1
~2.40-2.20 m 4H H-3, H-5
~2.10-1.90 m 4H H-2, H-6

Note: These are predicted values and may vary depending on the solvent and experimental

conditions.

3C NMR Spectroscopy

Table 2: 3C NMR Spectroscopic Data

Chemical Shift (6, ppm)

Assignment

~ 210 C=0 (Ketone)
~ 175 C=0 (Ester)
~52 -OCHs

~ 45 C-1

~ 40 C-3,C-5

~ 28 C-2,C-6

Note: Data sourced from publicly available spectra on SpectraBase and may lack specific

experimental conditions.[1]

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b120234?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-oxocyclohexanecarboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm~?) Intensity Vibrational Mode

~ 2950 Strong C-H stretch (aliphatic)

~ 1735 Strong, Sharp C=0 stretch (ester carbonyl)
~ 1715 Strong, Sharp C=0 stretch (ketone carbonyl)
~ 1450 Medium CHz bend (scissoring)

~ 1200 Strong C-O stretch (ester)

Note: Data is based on typical values for similar functional groups and may vary.

Mass Spectrometry (GC-MS)

Table 4: Key Mass Spectrometry Fragmentation Data

m/z Proposed Fragment

156 [M]* (Molecular lon)

125 [M - OCH3s]*

97 [M - COOCHs]*

84 [CsHsQ]* (from retro-Diels-Alder)
55 [CsHs0]*

Note: Fragmentation patterns are predicted based on the structure and common fragmentation
pathways for esters and ketones.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.
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NMR Spectroscopy (*H and **C)

Sample Preparation:
e Accurately weigh 10-20 mg of Methyl 4-oxocyclohexanecarboxylate.

¢ Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Instrument: 400 MHz (or higher) NMR Spectrometer.
e 'H NMR Parameters:

o Pulse Program: Standard single-pulse (zg30).

o Spectral Width: 12 ppm.

o Acquisition Time: 3-4 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-32.
e 13C NMR Parameters:

o Pulse Program: Standard proton-decoupled (zgpg30).

[e]

Spectral Width: 220-240 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the peaks in the *H NMR spectrum.

Identify and label the peak chemical shifts in both *H and *3C NMR spectra.

Infrared (IR) Spectroscopy (FTIR-ATR)

Sample Preparation:

» No specific sample preparation is required for neat liquid analysis by Attenuated Total
Reflectance (ATR). Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

 Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or
germanium ATR crystal.[2]

e Procedure:

[e]

Record a background spectrum of the clean, empty ATR crystal.[2]

o

Place a small drop of Methyl 4-oxocyclohexanecarboxylate onto the center of the ATR
crystal, ensuring complete coverage.[3]

o

Acquire the sample spectrum over a range of 4000-400 cm~1.[2]

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:

e The instrument software will automatically subtract the background spectrum from the
sample spectrum.
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» Perform baseline correction if necessary.

» Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of Methyl 4-oxocyclohexanecarboxylate (e.g., 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

e Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron
lonization (EI) source.

e GC Conditions:

[e]

Injection Volume: 1 pL.

(¢]

Injector Temperature: 250 °C.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[¢]

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10
°C/min.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[4]
o Mass Range: m/z 40-400.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

Data Processing:
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« |dentify the peak corresponding to Methyl 4-oxocyclohexanecarboxylate in the total ion
chromatogram (TIC).

+ Extract the mass spectrum for this peak.
« |dentify the molecular ion peak and major fragment ions.
* Propose structures for the observed fragments based on known fragmentation mechanisms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl 4-oxocyclohexanecarboxylate.

General Spectroscopic Analysis Workflow

Sample

Methyl 4-oxocyclohexanecarboxylate

Spectroscopic Techniques

‘ Data ACQUISI!IOH & Processmt

Acquire FID Acquire Interferogram Acquire Chromatogram
Process Spectrum Process Spectrum Extract Mass Spectrum

Structural Elucidation

Click to download full resolution via product page
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Caption: A logical workflow for the structural elucidation of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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